molecular formula C24H23ClFN5O3 B2591621 3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-55-5

3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2591621
CAS RN: 877617-55-5
M. Wt: 483.93
InChI Key: SOQSMVHFWLLLBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources.

Scientific Research Applications

Structural and Crystallographic Analysis

Research has focused on the structural analysis of similar pyrimidine derivatives, revealing insights into their molecular conformations, crystal structures, and potential for forming hydrogen bonds. For example, studies have explored the crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting how molecular interactions, such as hydrogen bonding and π-π stacking, contribute to their solid-state arrangements. These structural insights are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and material science (Jorge Trilleras et al., 2009).

Synthesis and Reactivity

The synthesis of pyrimidine derivatives, including methods for generating specific functionalized structures, has been a significant area of research. Studies have described various synthetic routes to create pyrimidine and pyrido[1,2-a]pyrimidine derivatives, offering potential pathways for the synthesis of the compound . These synthetic methodologies can be tailored to introduce specific substituents, which is vital for the development of new pharmaceuticals and materials (Ondrej imo et al., 1995).

Biological Activity

While the direct biological activity of "3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" has not been detailed in the available literature, research on similar compounds has investigated their potential pharmacological properties. For instance, the study of pyrimido[1,2,3-cd]purine derivatives and their biological activities, such as urease inhibition, provides a foundation for understanding how structurally related compounds might exhibit medicinal properties (A. Rauf et al., 2010).

Material Science Applications

The unique electronic and structural properties of pyrimidine derivatives have also been explored for applications in material science. For example, the synthesis and characterization of naphthalimide derivatives via the Claisen rearrangement demonstrate the potential of pyrimidine-based compounds in developing new materials with specific fluorescence properties, which could be relevant for creating novel sensors and imaging agents (S. Inada et al., 1972).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O3/c1-14-11-29(18-9-4-5-10-19(18)34-3)23-27-21-20(30(23)12-14)22(32)31(24(33)28(21)2)13-15-16(25)7-6-8-17(15)26/h4-10,14H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQSMVHFWLLLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626915

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